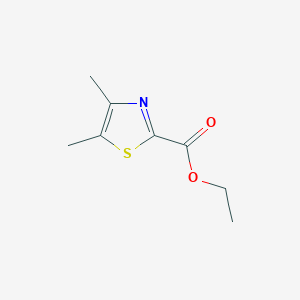

4,5-Dimetil-1,3-tiazol-2-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

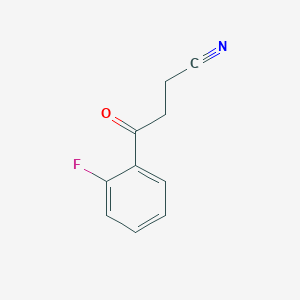

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate, also known as EDTC, is an organic compound used in a variety of scientific research applications. It is a derivative of thiazole and is used as a building block in organic synthesis. EDTC is a versatile compound that has been used in a variety of research studies, including biochemical and physiological studies, as well as applications in lab experiments.

Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Los tiazoles, incluyendo el 4,5-Dimetil-1,3-tiazol-2-carboxilato de etilo, han sido investigados por su actividad antimicrobiana. Los investigadores han sintetizado derivados de tiazol y explorado su potencial como:

- Agentes Antibacterianos: Los tiazoles exhiben efectos inhibitorios contra diversas cepas bacterianas .

- Agentes Antifúngicos: Los compuestos derivados de los andamios de tiazol han demostrado propiedades antifúngicas .

Actividad Antitumoral y Citotóxica

Los tiazoles han mostrado promesa en el campo de la oncología. Por ejemplo:

- Citotoxicidad: Ciertos derivados de tiazol exhiben efectos citotóxicos en líneas celulares tumorales humanas, lo que los convierte en posibles candidatos para el tratamiento del cáncer .

Actividades Biológicas

Los tiazoles se encuentran en varios compuestos biológicamente activos:

Síntesis y Caracterización

Los investigadores han sintetizado y caracterizado nuevos derivados de tiazoles, incluyendo el This compound. Estos estudios involucran resultados experimentales y estudios de acoplamiento para comprender sus interacciones con proteínas específicas .

Farmacóforos Heterocíclicos

Los tiazoles son farmacóforos heterocíclicos comunes. Su síntesis a menudo implica haluros de hidrazonilo y otros reactivos, lo que lleva a diversas estructuras químicas con posibles aplicaciones .

En resumen, el This compound es prometedor en varios campos, desde propiedades antimicrobianas hasta posibles efectos antitumorales. Su estructura única y sus actividades biológicas lo convierten en un compuesto intrigante para su posterior exploración en la investigación científica. 🌟 !

Mecanismo De Acción

Target of Action

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to have diverse biological activities . .

Mode of Action

Thiazole derivatives, in general, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Análisis Bioquímico

Biochemical Properties

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting the DNA replication process. Additionally, ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate can bind to certain proteins, altering their conformation and function .

Cellular Effects

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, triggering cell cycle arrest and apoptosis . This compound can also modulate the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate involves its binding interactions with biomolecules. It can inhibit the activity of enzymes like topoisomerase II by binding to the enzyme-DNA complex, preventing the enzyme from performing its function . This inhibition can lead to the accumulation of DNA damage and subsequent changes in gene expression. Additionally, ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate can activate or inhibit other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes. For example, the metabolism of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate can lead to the production of metabolites that have distinct biological activities .

Transport and Distribution

The transport and distribution of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity . The distribution of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate within tissues can also affect its overall biological effects .

Subcellular Localization

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, the presence of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate in the nucleus can enhance its ability to interact with DNA and nuclear proteins .

Propiedades

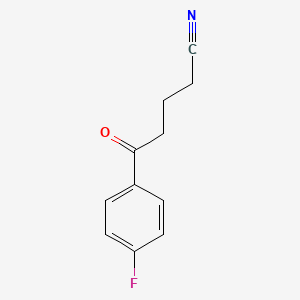

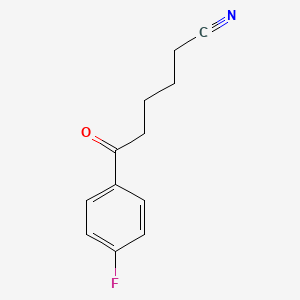

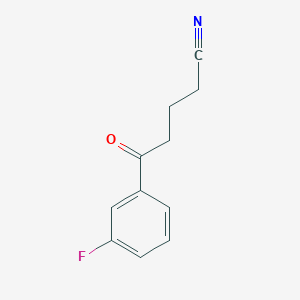

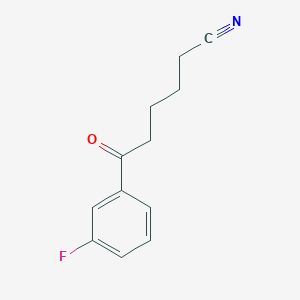

IUPAC Name |

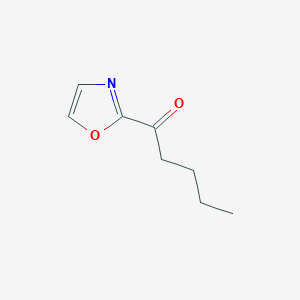

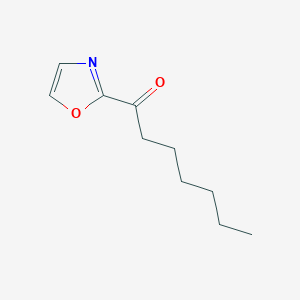

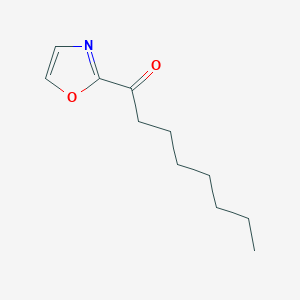

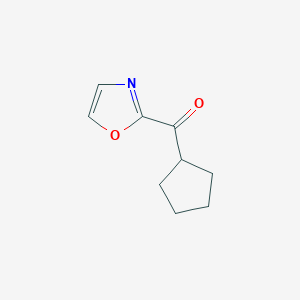

ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDWDLQDWDNKSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629089 |

Source

|

| Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-96-4 |

Source

|

| Record name | Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.